4-Methyl-3-(methylethyl)pentanoic acid
Description
4-Methyl-3-(methylethyl)pentanoic acid is a branched carboxylic acid with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. Its structure features a pentanoic acid backbone substituted with a methyl group at the 4th carbon and an isopropyl (methylethyl) group at the 3rd carbon (Figure 1). This branching confers unique steric and electronic properties, influencing its physical behavior and reactivity.
The compound has been synthesized as part of complex lactones for biological studies, such as the constrained DAG lactone described in , which is used to investigate cellular processes .
Properties
IUPAC Name |
4-methyl-3-propan-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)8(7(3)4)5-9(10)11/h6-8H,5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMRDHIALJTRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methylethyl)pentanoic acid can be achieved through several methods. One common approach involves the Claisen rearrangement of crotyl acetate. This method provides a straightforward route to obtain the desired compound with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(methylethyl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound, yielding alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
4-Methyl-3-(methylethyl)pentanoic acid is characterized by its branched structure, which influences its chemical behavior and interactions. The compound has a molecular formula of and a molecular weight of approximately 144.21 g/mol. Its structure allows it to function as a versatile building block in organic synthesis.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. It serves as an intermediate in the production of various chemical compounds, including pharmaceuticals and agrochemicals.
- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of complex molecules, particularly in the production of drugs that target metabolic disorders or inflammation. For instance, derivatives of this compound have been explored for their potential use in anti-inflammatory medications .
- Agrochemical Production : Its derivatives are also employed in the formulation of pesticides and herbicides, contributing to agricultural chemistry by enhancing crop protection strategies .
Biochemical Applications
This compound has been identified as a bacterial metabolite, indicating its role in microbial metabolism. This property opens avenues for research into its effects on gut microbiota and overall health.
- Microbial Metabolism Studies : Research has indicated that this compound can influence the metabolic pathways of certain bacteria, potentially affecting gut health and nutrient absorption. Studies focusing on volatile organic compounds (VOCs) produced by gut bacteria have highlighted the significance of such metabolites in gastrointestinal health .
Therapeutic Potential
Emerging studies suggest that this compound may have therapeutic applications due to its biochemical properties.
- Anti-inflammatory Effects : Preliminary research indicates that compounds derived from this compound may exhibit anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases .
- Potential Role in Metabolic Disorders : Given its structural similarity to other fatty acids involved in metabolic processes, there is potential for this compound to be studied for its effects on metabolic disorders such as obesity and diabetes .
Case Studies
Several case studies have highlighted the applications of this compound:
- Synthesis of Anti-inflammatory Agents : A study demonstrated the successful synthesis of a novel anti-inflammatory agent derived from this compound, showing promising results in preclinical trials .
- Microbial Metabolite Investigation : Research on fecal volatile organic metabolites revealed that this compound is produced by specific gut bacteria, suggesting its role in health and disease management .
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-methyl-3-(methylethyl)pentanoic acid with structurally related pentanoic acid derivatives:
Physical and Chemical Properties
- Boiling/Melting Points: Valeric acid devolatilizes at 290°C under pyrolysis conditions (), though its standard boiling point is 186–187°C . The higher molecular weight and branching of this compound likely increase its boiling point compared to valeric acid. 4-Methylpentanoic acid (isocaproic acid) has a boiling point of 215–217°C, reflecting the effect of a single methyl group on volatility .
- Acidity: Valeric acid has a pKa of 4.82. The electron-donating isopropyl and methyl groups in this compound are expected to slightly decrease acidity (higher pKa) due to reduced stabilization of the conjugate base.
- Solubility: Increased hydrophobicity from branching may reduce water solubility compared to linear analogs like valeric acid, enhancing compatibility with nonpolar solvents.
Research Findings and Industrial Relevance
- Biological Relevance : The compound’s incorporation into lactones () highlights its utility in mimicking natural lipid structures for studying cellular mechanisms .
- Thermal Stability: Pyrolysis studies () indicate that branched derivatives like this compound may exhibit higher thermal stability than linear-chain acids, making them suitable for high-temperature processes.
- Market Trends : The valeric acid market is driven by demand for bio-based chemicals, with a projected CAGR of 4.5% (2024–2030) . Branched analogs could see growth in niche sectors like drug delivery and agrochemicals.
Biological Activity
4-Methyl-3-(methylethyl)pentanoic acid, a branched-chain carboxylic acid, has garnered attention in various fields, including organic chemistry, biology, and medicine. This compound's unique structural properties allow it to participate in diverse biochemical pathways and reactions, making it a valuable subject for research.
This compound can undergo several chemical transformations:
- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to yield ketones or aldehydes.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride convert it into alcohols or other derivatives.
- Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its versatility for further applications.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological systems. Its mechanism of action involves binding to specific enzymes or receptors, influencing metabolic pathways.
The compound modulates enzyme activity and affects biochemical processes through:
- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby altering the rates of biochemical reactions.
- Receptor Interaction: The compound can bind to receptors, potentially affecting signaling pathways that regulate physiological responses.
Case Studies
-
Therapeutic Applications:
- Ongoing studies are exploring the potential therapeutic effects of this compound in drug development. Initial findings suggest its utility in treating metabolic disorders due to its ability to influence lipid metabolism and energy production.
- Antioxidant Activity:
- Antimicrobial Effects:
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| 3-Methyl-4-pentenoic acid | Moderate | Antimicrobial and antioxidant |
| 4-Methylhexanoic acid | High | Lipid metabolism modulation |
The unique substituent pattern of this compound imparts distinct chemical properties compared to its analogs, enhancing its potential applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
